
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12. It is part of a class of compounds known as pyrazoles, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole compounds, including “(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol”, often involves the use of palladium catalysts . A common method involves the reaction of diazo compounds and alkynyl bromides to give 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of “(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a bromine atom and a cyclopentyl group. The methanol group is attached to the pyrazole ring.Chemical Reactions Analysis
Pyrazole compounds, including “(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol”, can undergo various chemical reactions. For example, 4-Bromopyrazole, a related compound, is reported to react with titanium tetrachloride to afford binary adducts .Applications De Recherche Scientifique
Synthesis and Structural Analysis : A related compound, 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, was synthesized through oxidation of a methanol derivative. The study focused on the structural characteristics of the pyrazole ring and its dihedral angles with bromophenyl and chlorophenyl rings (Li et al., 2012).
Antimicrobial and Antiproliferative Activities : Research into the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from bromoindole carbohydrazides, which are structurally similar to the compound , showed moderate to good antiproliferative activity (Narayana et al., 2009).
Novel Synthesis Methods : A study on novel and efficient synthesis methods for pyrazole derivatives, which are closely related to the compound, revealed new methods for creating derivatives via condensation reactions (Hote & Lokhande, 2014).
Magnetic Properties in Coordination Polymers : The coordination of methanol in the construction of coordination polymers was explored, demonstrating how the use of methanol can lead to variations in magnetic properties in these polymers (Liu, Zhang, & Zhu, 2009).
Antibacterial and Antioxidant Activities : Pyrazole derivatives have been studied for their antibacterial and antioxidant activities. These compounds showed moderate activity in both respects, highlighting their potential in medical applications (Lynda, 2021).
Efficient Synthesis of Methanol : A study on the eco-friendly synthesis of methanol from carbon dioxide using an iron(II) scorpionate catalyst included pyrazol-1-yl derivatives, demonstrating a novel approach to methanol production (Ribeiro, Martins, & Pombeiro, 2017).
Propriétés
IUPAC Name |
(4-bromo-2-cyclopentylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGLFNNWOVKWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)
![[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2497707.png)
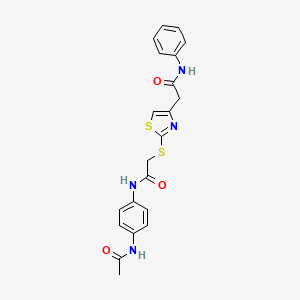

![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)
![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)
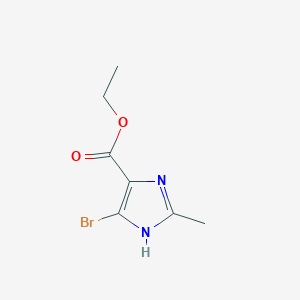
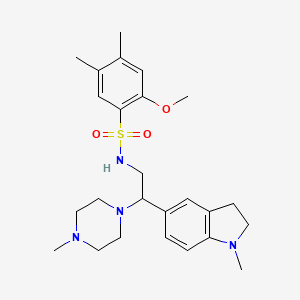
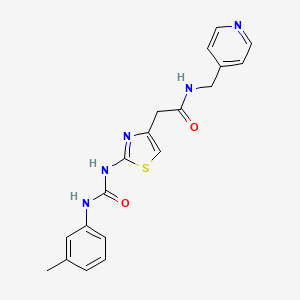
![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)
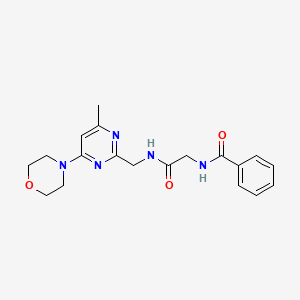
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2497726.png)